molecular formula C15H21N5O3 B6624437 2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6624437
M. Wt: 319.36 g/mol
InChI Key: YVOBLESPSJTOKA-STQMWFEESA-N
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Description

"2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" is a synthetic compound of interest due to its potential therapeutic properties. This molecule is characterized by its complex structure which includes various functional groups that contribute to its bioactivity and reactivity.

Properties

IUPAC Name

2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10-3-14(18-23-10)17-15(22)8-20-6-12(9-21)13(7-20)11-4-16-19(2)5-11/h3-5,12-13,21H,6-9H2,1-2H3,(H,17,18,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOBLESPSJTOKA-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C(C2)C3=CN(N=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CN2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" typically involves several key steps:

  • Formation of the Pyrrolidine Core: : This step usually involves the cyclization of a suitable precursor under controlled conditions, often employing reagents such as sodium or potassium salts.

  • Introduction of the Hydroxymethyl Group: : Through reactions like hydroxylation using agents like osmium tetroxide.

  • Attachment of the Pyrazole Ring: : A condensation reaction involving methylpyrazole, typically under acidic or basic conditions to facilitate ring formation.

  • Formation of the Oxazole Ring: : This can be achieved by cyclization of a nitrile precursor with appropriate reagents like zinc chloride.

Industrial Production Methods

Large-scale production would streamline these steps into continuous processes to enhance yield and reduce production costs. This includes the optimization of reaction conditions (temperature, pressure, solvents) and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxyl group.

  • Reduction: : The pyrrolidinyl and pyrazolyl groups can be reduced under suitable conditions, often using hydrogen and palladium catalysts.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon.

  • Substitution: : Nucleophiles like hydroxide ions or amines.

Major Products

These reactions yield products like carboxylic acids from oxidations, reduced amines from reductions, and substituted acetamides from nucleophilic substitutions.

Scientific Research Applications

This compound finds various applications:

  • Chemistry: : Used in studies of synthetic pathways and reaction mechanisms.

  • Biology: : Investigated for its effects on cellular pathways and enzyme interactions.

  • Medicine: : Potential therapeutic uses are under exploration, particularly in targeting specific molecular pathways involved in disease.

  • Industry: : Applications in developing novel materials or as intermediates in chemical manufacturing.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes and receptors. It modulates pathways by binding to these targets, leading to altered cellular processes. The oxazole and pyrazole rings are crucial for these interactions, aiding in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

  • 2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylthiazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Comparison

Compared to its analogs, "2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" exhibits unique binding profiles due to its distinct substitution patterns, which enhance its bioactivity and selectivity.

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